4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenyl group
Mechanism of Action
Target of Action
Similar compounds such as sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Based on the structural similarity to sulfonamide derivatives, it might interact with its targets (like dhfr) and inhibit their function . This inhibition could lead to disruption in the synthesis of nucleotides, affecting DNA replication and cell division.
Biochemical Pathways
This could potentially disrupt DNA replication and cell division .
Result of Action
If it inhibits dhfr, it could potentially lead to disruption in dna replication and cell division, affecting the growth and proliferation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-methylmorpholine
- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-ethylmorpholine
- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-isopropylmorpholine
Uniqueness
4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is unique due to the presence of both a 3,4-dimethoxyphenylsulfonyl group and a phenyl group on the morpholine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCAOQGQZHYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.